5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole
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Overview
Description
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole: is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its unique structure, which includes a methoxy group, a dioxaborolane moiety, and a triisopropylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a borylation reaction. This typically involves the reaction of the indole with a boronic acid derivative in the presence of a palladium catalyst.
Addition of the Triisopropylsilyl Group: The triisopropylsilyl group can be added via silylation, using reagents like triisopropylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the indole core, potentially leading to the formation of dihydroindoles.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the indole core or electrophilic substitution at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroindoles.
Substitution: Halogenated indoles, substituted methoxy derivatives.
Scientific Research Applications
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the dioxaborolane and triisopropylsilyl groups, making it less complex.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-indole: Lacks the methoxy and triisopropylsilyl groups.
1-(Triisopropylsilyl)-indole: Lacks the methoxy and dioxaborolane groups.
Uniqueness
The uniqueness of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H40BNO3Si |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
[5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H40BNO3Si/c1-16(2)30(17(3)4,18(5)6)26-15-21(20-14-19(27-11)12-13-22(20)26)25-28-23(7,8)24(9,10)29-25/h12-18H,1-11H3 |
InChI Key |
XYDWXRXSBPUPHE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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